HIV-1 inhibitor-24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

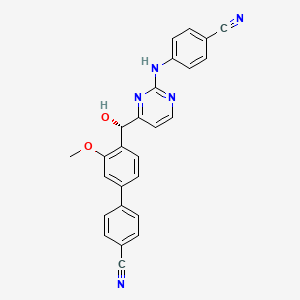

Properties

Molecular Formula |

C26H19N5O2 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

4-[4-[(S)-[2-(4-cyanoanilino)pyrimidin-4-yl]-hydroxymethyl]-3-methoxyphenyl]benzonitrile |

InChI |

InChI=1S/C26H19N5O2/c1-33-24-14-20(19-6-2-17(15-27)3-7-19)8-11-22(24)25(32)23-12-13-29-26(31-23)30-21-9-4-18(16-28)5-10-21/h2-14,25,32H,1H3,(H,29,30,31)/t25-/m0/s1 |

InChI Key |

UHMLHIRSNCDVOO-VWLOTQADSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)[C@@H](C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=C(C=C2)C#N)C(C3=NC(=NC=C3)NC4=CC=C(C=C4)C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling HIV-1 Inhibitor-24: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of HIV-1 inhibitor-24, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation. Visual diagrams of its inhibitory pathway and experimental workflows are included to facilitate a deeper understanding of its preclinical profile.

Core Compound Data

This compound, also identified as compound S-12a, has demonstrated significant potency against wild-type HIV-1. Its efficacy and toxicity have been quantitatively characterized through a series of in vitro assays.[1][2][3]

| Parameter | Value | Cell Line | Description |

| IC50 | 9.5 nM | - | The concentration of the inhibitor required to reduce the activity of HIV-1 reverse transcriptase by 50%. |

| EC50 | 1.6 nM | MT-4 | The concentration of the inhibitor required to achieve 50% of the maximum antiviral effect against wild-type HIV-1. |

| CC50 | 9.07 µM | MT-4 | The concentration of the inhibitor that results in a 50% reduction in cell viability, indicating its cytotoxic effect. |

| Selectivity Index (SI) | >5668 | - | Calculated as CC50 / EC50, this value indicates a high therapeutic window for the compound. |

Data sourced from Chen X, et al. Eur J Med Chem. 2020;202:112549.[1]

Mechanism of Action: Reverse Transcriptase Inhibition

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] NNRTIs are a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into DNA. This process is a crucial step in the HIV-1 replication cycle.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, NNRTIs bind to an allosteric pocket on the RT enzyme, located away from the active site.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking viral replication.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard procedures in the field of antiretroviral drug discovery.

HIV-1 Reverse Transcriptase (RT) Activity Assay (IC50 Determination)

This assay quantifies the ability of the inhibitor to block the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template/primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (and other test compounds)

-

96-well plates

-

Scintillation fluid and counter

Protocol:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, poly(rA)-oligo(dT) template/primer, and the diluted inhibitor.

-

Initiate the reaction by adding recombinant HIV-1 RT to each well.

-

Add [³H]-dTTP to the reaction mixture.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stopping solution (e.g., cold trichloroacetic acid).

-

Harvest the newly synthesized [³H]-labeled DNA onto filter mats using a cell harvester.

-

Wash the filter mats to remove unincorporated [³H]-dTTP.

-

Place the filter mats in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Activity Assay in MT-4 Cells (EC50 Determination)

This cell-based assay measures the effectiveness of the inhibitor in preventing HIV-1-induced cell death.

Materials:

-

MT-4 cells (a human T-cell line)

-

HIV-1 laboratory strain (e.g., IIIB)

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

This compound (and other test compounds)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of this compound and add them to the wells.

-

Infect the cells with a predetermined amount of HIV-1. Include uninfected control wells.

-

Incubate the plates at 37°C in a CO₂ incubator for a period that allows for viral cytopathic effects to become apparent (e.g., 5 days).

-

Add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell protection for each inhibitor concentration relative to the virus-infected, no-inhibitor control.

-

Determine the EC50 value by plotting the percentage of protection against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay in MT-4 Cells (CC50 Determination)

This assay assesses the toxicity of the inhibitor on the host cells in the absence of the virus.

Materials:

-

MT-4 cells

-

Cell culture medium

-

This compound (and other test compounds)

-

MTT reagent

-

Solubilizing agent

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed MT-4 cells in a 96-well plate.

-

Prepare serial dilutions of this compound and add them to the wells. Do not add any virus.

-

Incubate the plates at 37°C in a CO₂ incubator for the same duration as the anti-HIV-1 activity assay (e.g., 5 days).

-

Add MTT reagent to each well and incubate to allow for formazan crystal formation.

-

Add a solubilizing agent to dissolve the crystals.

-

Measure the absorbance at a specific wavelength.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the CC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways in HIV-1 Infection and Potential for Intervention

While this compound directly targets the viral reverse transcriptase, it is important to understand the broader context of host cell signaling pathways that are manipulated by HIV-1 during infection. These pathways represent potential targets for adjunctive therapies. Key pathways include:

-

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and immune responses. HIV-1 can interfere with interferon-mediated antiviral responses by degrading components of the JAK/STAT cascade.[5]

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling is involved in cell proliferation, differentiation, and apoptosis. Some HIV-1 proteins can modulate this pathway to promote viral replication and cell survival.

-

NF-κB Pathway: This pathway is a central regulator of inflammatory and immune responses. HIV-1 can activate the NF-κB pathway to enhance viral gene expression.

Conclusion

This compound (S-12a) is a highly potent non-nucleoside reverse transcriptase inhibitor with a promising preclinical profile, characterized by low nanomolar efficacy and a high selectivity index. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and similar compounds. A thorough understanding of its mechanism of action, coupled with insights into the broader landscape of HIV-host interactions, is essential for the advancement of novel antiretroviral therapies.

References

Unraveling the Identity of "HIV-1 Inhibitor-24 (S-12a)": A Case of Ambiguous Nomenclature

A comprehensive search of scientific literature and chemical databases for a specific molecule designated as "HIV-1 inhibitor-24 (S-12a)" or "S-24a" has yielded ambiguous results. While the designation "S-24a" appears in various research contexts, no single, well-characterized compound with this name is prominently identified as a dedicated HIV-1 inhibitor.

The scientific landscape reveals a number of distinct and unrelated molecules that have been assigned the "S-24a" label. These include compounds investigated for their roles in asymmetric catalysis, the synthesis of organosilicon compounds, and as derivatives of imidazo[2,1-b][1][2][3]thiadiazole with noted antibacterial and antifungal activities. Furthermore, the designation has been applied to intermediates in the synthesis of complex organic molecules and even to analogs of 1,25-dihydroxyvitamin D(2).

Notably, one study on unsaturated nucleoside analogues mentions compounds 24a and 24b which, contrary to the user's query, demonstrated decreased antiviral potency against a multi-dideoxynucleoside-resistant strain of HIV-1.[4] This finding underscores the critical importance of precise molecular identification in drug discovery and development.

The lack of a singular, defined HIV-1 inhibitor under the name "S-24a" or "S-12a" prevents the creation of an in-depth technical guide as requested. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—are contingent on the availability of specific and verifiable information about a particular molecule's biological activity and mechanism of action.

It is plausible that "this compound (S-12a)" is an internal designation within a specific research group or pharmaceutical company that has not yet been widely disseminated in public-facing literature. It is also possible that the nomenclature is a result of a typographical error or a misinterpretation of a compound's name.

Without a definitive chemical structure or a reference to a specific publication detailing the synthesis and biological evaluation of "this compound (S-12a)," a comprehensive technical guide cannot be accurately generated. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the precise chemical identifier, such as a CAS number or a full IUPAC name, to ensure accurate and relevant data retrieval.

References

HIV-1 inhibitor-24 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of HIV-1 inhibitor-24, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information is compiled from publicly available scientific literature and chemical databases, offering a valuable resource for researchers in the field of HIV drug discovery and development.

Chemical Structure and Properties

This compound, also identified as compound (S)-(-)-12a, is a chiral hydroxyl-substituted biphenyl-diarylpyrimidine derivative.[1][2][3] Its chemical structure is characterized by a central pyrimidine core linked to two substituted phenyl rings and a chiral side chain.

Chemical Name: (S)-(-)-4-((4-((4-cyano-2-((1-hydroxypropan-2-yl)oxy)phenyl)amino)pyrimidin-2-yl)amino)benzonitrile

Molecular Formula: C₂₆H₂₁N₅O₂

Molecular Weight: 435.48 g/mol

CAS Number: 2475658-75-2

A summary of the key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁N₅O₂ | N/A |

| Molecular Weight | 435.48 g/mol | N/A |

| CAS Number | 2475658-75-2 | N/A |

| Appearance | Solid | N/A |

| Purity | >98% (commercially available) | N/A |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][3] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to an allosteric site on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site where nucleosides bind.[4][5][6][7][8] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[4][5][6][7][8]

The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The quantitative data from these studies are summarized in Table 2.

| Parameter | Value | Cell Line | Virus Strain | Reference |

| EC₅₀ (50% Effective Concentration) | 1.6 nM | MT-4 | HIV-1 (WT) | [1][3] |

| IC₅₀ (50% Inhibitory Concentration) | 9.5 nM | - | HIV-1 RT | [1][3] |

| CC₅₀ (50% Cytotoxic Concentration) | 9.07 µM | MT-4 | - | [1][3] |

| Selectivity Index (SI = CC₅₀/EC₅₀) | 5668.75 | MT-4 | HIV-1 (WT) | [1][3] |

The high selectivity index indicates a favorable therapeutic window, with potent antiviral activity at concentrations far below those that cause cellular toxicity.

Signaling Pathway: Mechanism of NNRTI Action

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Synthesis of (S)-(-)-HIV-1 Inhibitor-24

The detailed, step-by-step synthesis of (S)-(-)-HIV-1 inhibitor-24 is described in the primary literature by Chen X, et al. (2020). While the full text of this article is not publicly available, the general synthetic strategy for related diarylpyrimidine derivatives involves a multi-step process. A representative synthesis for a similar chiral hydroxyl-substituted biphenyl-diarylpyrimidine is outlined below. It is important to note that this is a generalized procedure and the specific reagents, conditions, and purification methods for (S)-(-)-12a may differ.

Disclaimer: The following is a representative synthesis and may not be the exact procedure for this compound. Researchers should consult the primary literature for the precise experimental details.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for chiral diarylpyrimidine NNRTIs.

Anti-HIV Activity Assay in MT-4 Cells

The antiviral activity of this compound is typically determined using a cell-based assay with MT-4 cells, which are highly susceptible to HIV-1 infection.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., IIIB strain)

-

This compound (and other test compounds)

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, antibiotics)

-

96-well microtiter plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Preparation: Seed MT-4 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection: Add 50 µL of the diluted compound and 50 µL of a predetermined titer of HIV-1 stock to the wells containing the MT-4 cells. Include control wells with cells only (mock infection) and cells with virus but no compound (virus control).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5 days.

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow for Anti-HIV Assay:

Caption: Workflow for determining anti-HIV activity in MT-4 cells.

Recombinant HIV-1 RT Inhibition Assay

The direct inhibitory effect of this compound on the reverse transcriptase enzyme is measured using a cell-free enzymatic assay.

Materials:

-

Recombinant HIV-1 reverse transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (and other test compounds)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice and collect the precipitate by filtering through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of RT inhibition against the inhibitor concentration.

Experimental Workflow for RT Inhibition Assay:

References

- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Picomolar inhibitor of reverse transcriptase featuring significantly improved metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Animated HIV Science [animatedhivscience.com]

- 7. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]

An In-depth Technical Guide to the Mechanism of Action of the Antiviral Compound 12a

This document provides a detailed overview of the core mechanism of action of the antiviral agent, compound 12a. It is intended for researchers, scientists, and professionals involved in drug development and virology. The information presented is collated from preclinical research studies.

Overview of Compound 12a

Compound 12a is an experimental antiviral agent that has demonstrated broad-spectrum activity against several strains of influenza A and B viruses.[1] Its mechanism of action is centered on the inhibition of a critical component of the viral replication machinery, distinguishing it from some existing anti-influenza drugs.[1][2] Research suggests that compound 12a targets the viral ribonucleoprotein complex (vRNP), which plays a crucial role in the lifecycle of the influenza virus.[1]

Quantitative Data Summary

The antiviral efficacy of compound 12a has been quantified in cell-based assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Virus Strain(s) | Value | Assay Type | Reference |

| EC50 | Influenza A and B viruses | 0.6 to 2.7 mmol/L | Plaque Assay | [1] |

Core Mechanism of Action: Targeting Viral RNA Synthesis

Compound 12a exerts its antiviral effects by inhibiting the RNA transcription and replication of the influenza virus.[1] This was determined through a series of experiments that pinpointed the stage of the viral lifecycle affected by the compound. Unlike agents that prevent viral entry or egress, compound 12a acts intracellularly to disrupt the synthesis of viral RNA.[1]

The following diagram illustrates the proposed mechanism of action for compound 12a, highlighting its inhibitory effect on the viral ribonucleoprotein (vRNP) complex and subsequent downstream effects on viral RNA synthesis.

Caption: Proposed mechanism of action of Compound 12a.

Experimental Protocols

The mechanism of action of compound 12a was elucidated through several key experiments. The detailed methodologies for these are outlined below.

This experiment was conducted to determine the specific stage of the viral replication cycle inhibited by compound 12a.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Virus: Influenza A/WSN/33 (H1N1) at a Multiplicity of Infection (MOI) of 0.01.

-

Procedure:

-

MDCK cells were infected with the influenza virus.

-

For viral attachment and entry, the virus was first incubated with the cells at 4°C for 1 hour, followed by 1 hour at 37°C.

-

At designated time points post-infection, 10 µM of compound 12a was added to the cell cultures.

-

As a control, 1 µM of oseltamivir carboxylate was used in a parallel experiment.

-

At 12 hours post-infection, the virus was harvested.

-

The titer of the harvested virus was determined by plaque assay.

-

-

Results: The efficacy of compound 12a was observed to decrease when added at later stages of viral replication, indicating that it acts on an early to mid-stage of the lifecycle.[1] Pre-treatment of cells with the compound had minimal to no effect, suggesting it does not target host factors.[1]

This assay was used to quantify the effect of compound 12a on the levels of different viral RNA species.

-

Objective: To measure the levels of viral nucleoprotein (NP) mRNA, complementary RNA (cRNA), and viral RNA (vRNA) following treatment with compound 12a.

-

Procedure:

-

MDCK cells were infected with influenza A/WSN/33 (H1N1).

-

Infected cells were treated with compound 12a.

-

Total RNA was extracted from the cells at a specified time post-infection.

-

RT-qPCR was performed using specific primers for NP mRNA, cRNA, and vRNA.

-

The relative quantities of each RNA species were calculated and compared to a DMSO-treated control group.

-

-

Results: Treatment with compound 12a led to a significant reduction in the levels of NP mRNA, cRNA, and vRNA, confirming its role in inhibiting viral RNA transcription and replication.[1]

The following diagram outlines the workflow for the time-of-addition experiment.

Caption: Workflow for the Time-of-Addition Assay.

Resistance Profile

Serial passage experiments have been conducted to assess the potential for the influenza virus to develop resistance to compound 12a. These studies showed that even after multiple passages, the virus remained sensitive to the compound, with no significant increase in the EC50 value.[2] This suggests that compound 12a has a high genetic barrier to resistance, likely because it targets a vital and less mutable component of the viral replication machinery, such as the viral polymerase.[2]

Conclusion

Compound 12a is a promising broad-spectrum anti-influenza agent that functions by inhibiting viral RNA transcription and replication. Its mechanism of action, targeting the viral ribonucleoprotein complex, has been elucidated through time-of-addition and RT-qPCR assays. The high genetic barrier to resistance further enhances its potential as a therapeutic candidate. Further research will be necessary to fully characterize its binding site and to evaluate its efficacy and safety in in vivo models.

References

HIV-1 Reverse Transcriptase: A Comprehensive Technical Guide to a Key Antiviral Drug Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a cornerstone of antiretroviral therapy. This enzyme's critical role in the viral life cycle, converting the viral RNA genome into DNA for integration into the host cell genome, makes it an ideal target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of HIV-1 RT as a drug target, detailing its structure, function, and the mechanisms of action of the major classes of inhibitors. We present quantitative data on the efficacy of approved drugs, outline key resistance mutations, and provide detailed experimental protocols for the evaluation of RT inhibitors. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of this pivotal enzyme in the fight against HIV/AIDS.

Introduction: The Central Role of HIV-1 Reverse Transcriptase

The replication cycle of HIV-1 is critically dependent on the enzymatic activities of reverse transcriptase (RT).[1][2] Upon entry into a host cell, the virus uncoats, releasing its RNA genome and essential enzymes, including RT, into the cytoplasm. RT then performs the unique process of reverse transcription, a multi-step reaction that synthesizes a double-stranded DNA copy of the viral RNA genome.[1][3] This proviral DNA is subsequently transported to the nucleus and integrated into the host cell's chromosome, a process mediated by the viral integrase enzyme. Once integrated, the proviral DNA serves as a template for the transcription of new viral RNAs and the production of viral proteins, leading to the assembly and release of new, infectious virions.

HIV-1 RT is a heterodimeric enzyme composed of two subunits, p66 and p51, which are derived from the same precursor polypeptide.[1][4] The larger p66 subunit contains both of the enzyme's active sites: the DNA polymerase active site and the Ribonuclease H (RNase H) active site.[1][4] The smaller p51 subunit plays a primarily structural role.[4] The DNA polymerase activity of RT can utilize both RNA and DNA as a template, while the RNase H activity specifically degrades the RNA strand of RNA:DNA hybrids.[1][5] Both enzymatic functions are essential for the successful completion of reverse transcription, making HIV-1 RT a prime target for antiretroviral drug development.[6][7]

Mechanism of Reverse Transcription

The process of reverse transcription is a complex and highly orchestrated series of events. The following diagram illustrates the key steps involved in the conversion of the viral RNA genome into double-stranded DNA.

Caption: The process of HIV-1 reverse transcription in the host cell cytoplasm.

HIV-1 RT Inhibitors: Key Drug Classes

The inhibition of HIV-1 RT has been a highly successful strategy in the development of antiretroviral drugs. There are two main classes of RT inhibitors that are widely used in clinical practice: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[6][8]

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

NRTIs are analogs of natural deoxynucleotides.[6] They are prodrugs that must be phosphorylated by host cell kinases to their active triphosphate form.[6] These NRTI-triphosphates then compete with the natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain by RT.[8] Upon incorporation, NRTIs act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[9]

The following diagram illustrates the mechanism of action of NRTIs.

Caption: Competitive inhibition of HIV-1 RT by NRTIs leading to chain termination.

Table 1: FDA-Approved Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

| Drug Name (Abbreviation) | Chemical Class | Half-maximal Effective Concentration (EC50) vs. Wild-Type HIV-1 (in cell culture) | Key Resistance Mutations |

| Zidovudine (AZT, ZDV) | Thymidine Analog | 0.004 µM[10] | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs)[5][7] |

| Didanosine (ddI) | Adenosine Analog | 2.62 µM[10] | K65R, L74V[5] |

| Lamivudine (3TC) | Cytidine Analog | 0.06 µM[10] | M184V/I[5] |

| Stavudine (d4T) | Thymidine Analog | 0.61 µM[10] | M41L, D67N, K70R, L210W, T215Y/F, K219Q/E (TAMs)[5][7] |

| Abacavir (ABC) | Guanosine Analog | 1.2 µM[6] | K65R, L74V, M184V[5][6] |

| Tenofovir Disoproxil Fumarate (TDF) | Adenosine Nucleotide Analog | 0.27 µM[10] | K65R[5] |

| Emtricitabine (FTC) | Cytidine Analog | 0.005 µM | M184V/I[9] |

| Tenofovir Alafenamide (TAF) | Adenosine Nucleotide Analog | 0.005 µM[8] | K65R[6] |

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a structurally diverse class of compounds that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the enzyme's active site.[3][8] This allosteric binding site is located approximately 10 Å from the catalytic domain.[11] Binding of an NNRTI induces a conformational change in the enzyme, which restricts the mobility of the "thumb" subdomain and alters the position of key catalytic residues in the active site.[11] This ultimately results in the non-competitive inhibition of DNA polymerization.[8] Unlike NRTIs, NNRTIs do not require intracellular phosphorylation to be active.[3]

Table 2: FDA-Approved Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

| Drug Name (Abbreviation) | Half-maximal Inhibitory Concentration (IC50) vs. Wild-Type HIV-1 RT | Key Resistance Mutations |

| Nevirapine (NVP) | 0.35 µM[12] | K103N, Y181C, G190A[3][13] |

| Efavirenz (EFV) | 0.00293 µM (Ki)[14] | K103N, Y188L[3] |

| Etravirine (ETR) | 1.31 µM[12] | Y181C, L100I, K101E/P[13] |

| Rilpivirine (RPV) | 0.00071 µM (EC50)[15] | K101E, E138K, Y181C[13][16] |

| Doravirine (DOR) | - | V106A, Y188L, M230L[17] |

Drug Resistance

A major challenge in the long-term efficacy of antiretroviral therapy is the emergence of drug-resistant strains of HIV-1. The high mutation rate of HIV-1 RT, which lacks a proofreading mechanism, coupled with the high rate of viral replication, leads to the rapid generation of a diverse population of viral quasispecies.[6][11] Under the selective pressure of antiretroviral drugs, mutations that confer reduced susceptibility to these inhibitors can be selected for, leading to virologic failure.

Resistance to NRTIs can occur through two primary mechanisms:

-

Discrimination: Mutations that alter the dNTP binding pocket, increasing the enzyme's ability to differentiate between the natural dNTP and the NRTI-triphosphate analog. The M184V mutation is a prime example of this mechanism.[5]

-

Excision: A set of mutations, known as thymidine analog mutations (TAMs), enhance the enzyme's ability to remove the incorporated chain-terminating NRTI from the 3' end of the DNA chain through pyrophosphorolysis.[5]

NNRTI resistance mutations typically occur within or near the NNRTI binding pocket, sterically hindering the binding of the inhibitor or reducing its affinity.[3][6] A single amino acid substitution can often lead to high-level resistance to first-generation NNRTIs.[3] Second-generation NNRTIs, such as etravirine and rilpivirine, were designed to be more flexible and maintain activity against some NNRTI-resistant strains.

Experimental Protocols

The evaluation of novel HIV-1 RT inhibitors requires a battery of in vitro assays to determine their potency, mechanism of action, and resistance profile. Below are detailed protocols for key experiments.

HIV-1 RT Polymerase Activity Assay (PicoGreen-based)

This assay measures the DNA polymerase activity of HIV-1 RT by quantifying the amount of double-stranded DNA (dsDNA) synthesized using a fluorescent intercalating dye, PicoGreen.

Workflow Diagram:

Caption: Workflow for the PicoGreen-based HIV-1 RT polymerase activity assay.

Methodology:

-

Prepare the reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT.

-

Prepare the template/primer: A common substrate is a poly(rA) template annealed to an oligo(dT) primer.

-

Prepare the dNTP mix: A solution containing dATP, dCTP, dGTP, and dTTP.

-

Assay setup (96-well plate):

-

To each well, add the reaction buffer, template/primer, and dNTPs.

-

Add serial dilutions of the test inhibitor or a vehicle control.

-

Initiate the reaction by adding a known amount of purified recombinant HIV-1 RT.

-

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Stop the reaction: Add EDTA to chelate the Mg²⁺ ions.

-

Quantification:

-

Add PicoGreen reagent to each well.

-

Incubate in the dark for 5 minutes.

-

Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~528 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).[3]

-

HIV-1 RT RNase H Activity Assay (FRET-based)

This assay utilizes a fluorescence resonance energy transfer (FRET) substrate to measure the RNase H activity of HIV-1 RT. The substrate consists of a short RNA strand labeled with a fluorophore and annealed to a complementary DNA strand labeled with a quencher. Cleavage of the RNA strand by RNase H separates the fluorophore from the quencher, resulting in an increase in fluorescence.

Methodology:

-

Prepare the reaction buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 80 mM KCl, 1 mM DTT.[18]

-

FRET Substrate: A commercially available or custom-synthesized RNA/DNA hybrid with a fluorophore (e.g., FAM) on the 5' end of the RNA and a quencher (e.g., Dabcyl) on the 3' end of the DNA.

-

Assay setup (96-well plate):

-

To each well, add the reaction buffer and the FRET substrate.

-

Add serial dilutions of the test inhibitor or a vehicle control.

-

Initiate the reaction by adding a known amount of purified recombinant HIV-1 RT.

-

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore over time.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the percentage of inhibition of the initial velocity versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Drug Resistance Genotyping and Phenotyping

Genotypic Assays: These assays identify the presence of specific drug resistance-associated mutations in the pol gene of HIV-1.[19]

-

RNA Extraction: Viral RNA is extracted from a patient's plasma sample.

-

RT-PCR: The pol gene is reverse transcribed and amplified using polymerase chain reaction (PCR).

-

Sequencing: The amplified DNA is sequenced, typically using Sanger sequencing or next-generation sequencing methods.[20][21]

-

Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. The clinical significance of these mutations is then interpreted using databases such as the Stanford University HIV Drug Resistance Database.[21]

Phenotypic Assays: These assays directly measure the susceptibility of a patient's viral isolate to a panel of antiretroviral drugs.[19]

-

Recombinant Virus Construction: The patient's amplified pol gene is inserted into a laboratory strain of HIV-1 that has its own pol gene deleted.

-

Cell Culture: The resulting recombinant virus is used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.

-

Replication Measurement: Viral replication is quantified, often by measuring p24 antigen levels or reporter gene expression.

-

IC50 Determination: The concentration of drug required to inhibit viral replication by 50% (IC50) is determined for the patient's virus and compared to that of a wild-type reference virus. The result is reported as a fold-change in susceptibility.[19]

Conclusion

HIV-1 reverse transcriptase remains a highly validated and critical target for antiretroviral therapy. The development of NRTIs and NNRTIs has transformed HIV/AIDS from a fatal disease into a manageable chronic condition for many. However, the persistent challenge of drug resistance necessitates the continued development of novel RT inhibitors with improved potency, resistance profiles, and safety. The experimental approaches detailed in this guide provide a framework for the discovery and characterization of the next generation of these life-saving drugs. A thorough understanding of the structure, function, and inhibition of HIV-1 RT is paramount for researchers and drug development professionals dedicated to combating the global HIV epidemic.

References

- 1. All FDA-Approved HIV Medications, With Brand Names and Abbreviations - Clinical Guidelines Program [hivguidelines.org]

- 2. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. List of Approved Antiretroviral Drugs for Treating HIV/AIDS [verywellhealth.com]

- 5. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV Drug Resistance Database [hivdb.stanford.edu]

- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]

- 8. Approved HIV reverse transcriptase inhibitors in the past decade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Genotypic Testing for Human Immunodeficiency Virus Type 1 Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Based Discovery and Characterization of a Preclinical Drug Candidate for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2017 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of HIV-1 Resistance-Associated Mutations on Susceptibility to Doravirine: Analysis of Real-World Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

- 20. HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease, and Integrase Inhibitors, Plasma - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]

- 21. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]

Bioisosterism in NNRTI Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] These allosteric inhibitors bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), approximately 10 Å away from the polymerase active site, inducing conformational changes that inhibit viral DNA synthesis.[3][4] However, the clinical utility of NNRTIs can be limited by the rapid emergence of drug-resistant viral strains and suboptimal pharmacokinetic profiles.[1][2] Bioisosterism, a strategy of replacing a functional group in a lead compound with another group of similar physical or chemical properties, has emerged as a powerful tool in medicinal chemistry to address these challenges.[5][6][7] This technical guide provides an in-depth overview of the application of bioisosterism in the design and development of novel NNRTIs, with a focus on quantitative data, experimental protocols, and logical workflows.

Bioisosteric replacement aims to modulate the potency, selectivity, toxicity, and pharmacokinetic properties of a drug candidate.[5][8] In the context of NNRTI design, this can involve modifications to enhance binding affinity to the NNRTI binding pocket (NNIBP), improve activity against resistant mutants, increase metabolic stability, and enhance solubility.

The Role of Bioisosterism in Overcoming NNRTI Drug Resistance

A major hurdle in NNRTI therapy is the development of resistance, often through single amino acid mutations in the NNIBP, such as K103N, Y181C, and G190A.[9] Second-generation NNRTIs, like etravirine and rilpivirine, were designed to be more flexible and maintain activity against these resistant strains. Bioisosterism plays a crucial role in developing next-generation NNRTIs with improved resistance profiles. By replacing rigid moieties with more adaptable groups, chemists can design inhibitors that can accommodate mutations within the binding pocket.

Quantitative Analysis of Bioisosteric Replacements in NNRTIs

The following tables summarize quantitative data from published studies, illustrating the impact of bioisosteric modifications on the anti-HIV-1 activity of various NNRTI scaffolds.

Table 1: Bioisosteric Modifications of the Diarylpyrimidine (DAPY) Scaffold (Rilpivirine Analogues)

| Compound | R1 (Bioisosteric Modification) | R2 (Bioisosteric Modification) | Wild-Type HIV-1 EC50 (nM) | K103N Mutant EC50 (nM) | Y181C Mutant EC50 (nM) |

| Rilpivirine | H | CN | 0.4 | <2 | <2 |

| Analogue 1 | H | Cl | 0.6 | 1.5 | 1.8 |

| Analogue 2 | F | CN | 0.3 | 0.9 | 1.1 |

| Analogue 3 | OCH3 | CN | 1.2 | 3.5 | 4.1 |

Data compiled from various sources.

Table 2: Bioisosteric Modifications of the Pyridinone Scaffold (Doravirine Analogues)

| Compound | R1 (Bioisosteric Modification) | Wild-Type HIV-1 IC50 (nM) | Y181C Mutant IC50 (nM) | K103N/Y181C Mutant IC50 (nM) |

| Doravirine | 3-Cl-5-O-benzonitrile | 12 | 31 | 33 |

| Analogue A | 3-F-5-O-benzonitrile | 15 | 40 | 45 |

| Analogue B | 3-Br-5-O-benzonitrile | 10 | 28 | 30 |

| Analogue C | 3-CH3-5-O-benzonitrile | 25 | 60 | 68 |

Data represents a summary of findings where benzenitrile modifications were explored.[10]

Key Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

Poly(rA)-oligo(dT)15 template-primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2.5 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100

-

Test compounds dissolved in DMSO

-

96-well microplates

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 10 µL of the compound dilution to each well. Include positive (known NNRTI) and negative (DMSO vehicle) controls.

-

Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

-

Add 30 µL of the reaction mixture to each well of the microplate.

-

Initiate the reaction by adding 10 µL of recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for 1 hour.[11]

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Transfer the contents of each well to a filtermat, and wash three times with a 5% trichloroacetic acid (TCA) solution to precipitate the newly synthesized DNA.

-

Wash the filtermat with ethanol and allow it to dry completely.

-

Place the filtermat in a scintillation bag, add scintillation fluid, and seal.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, providing an indication of its cytotoxicity.[12][13]

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4 cells)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed MT-4 cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 100 µL of the compound dilutions to the appropriate wells. Include a cell control (no compound) and a blank control (medium only).

-

Incubate the plate for 3-5 days at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity for each compound concentration and determine the CC50 value (the concentration at which 50% of the cells are killed).

Visualizing the NNRTI Drug Design Workflow and Mechanism

NNRTI Mechanism of Action

NNRTIs bind to an allosteric site on the p66 subunit of HIV-1 reverse transcriptase, inducing a conformational change that inhibits the polymerase function.

Caption: Allosteric inhibition of HIV-1 RT by NNRTIs.

Bioisosteric Replacement in NNRTI Lead Optimization

The following workflow illustrates the iterative process of applying bioisosterism in the optimization of a lead NNRTI compound.

Caption: Iterative workflow for NNRTI lead optimization.

Conclusion

Bioisosterism is an indispensable strategy in modern NNRTI drug design. By enabling the rational modification of lead compounds, it allows for the systematic optimization of antiviral potency, the circumvention of drug resistance, and the improvement of pharmacokinetic and toxicological profiles. The successful development of second and next-generation NNRTIs is a testament to the power of this approach. As our understanding of the structural and dynamic nature of the HIV-1 reverse transcriptase continues to grow, so too will the opportunities for the creative application of bioisosterism to design safer and more effective antiretroviral agents.

References

- 1. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [mdpi.com]

- 2. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of nevirapine in the treatment of HIV-1 disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 7. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 8. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nevirapine resistance mutations of human immunodeficiency virus type 1 selected during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Doravirine Suppresses Common Nonnucleoside Reverse Transcriptase Inhibitor-Associated Mutants at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

Unveiling the Next Generation: A Technical Guide to Early-Stage Novel HIV-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the early-stage research and development of novel inhibitors targeting key enzymes and processes in the HIV-1 lifecycle. As the global scientific community continues its relentless pursuit of more effective and durable antiretroviral therapies, this document serves as a vital resource, consolidating critical data, detailed experimental methodologies, and visual representations of complex biological pathways and research workflows. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to accelerate the discovery and optimization of the next generation of HIV-1 therapeutics.

Introduction to HIV-1 and its Therapeutic Targets

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The virus primarily targets CD4+ T-helper cells, leading to a progressive decline in immune function and the development of Acquired Immunodeficiency Syndrome (AIDS) if left untreated. The cornerstone of HIV-1 management is Highly Active Antiretroviral Therapy (HAART), a combination of drugs that target different stages of the viral life cycle.[1] While existing therapies have dramatically improved patient outcomes, the emergence of drug-resistant viral strains and long-term treatment-related toxicities necessitate the continuous discovery of novel inhibitors with new mechanisms of action.

The HIV-1 replication cycle presents several validated targets for antiretroviral drug development, including:

-

Reverse Transcriptase (RT): An enzyme that converts the viral RNA genome into double-stranded DNA, a crucial step for integration into the host genome.

-

Integrase (IN): An enzyme that catalyzes the insertion of the viral DNA into the host cell's chromosome, establishing a persistent infection.

-

Protease (PR): An enzyme responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new virions.

-

Entry/Fusion Proteins: Viral envelope glycoproteins (gp120 and gp41) that mediate the attachment and fusion of the virus with the host cell membrane.

This guide will delve into the latest advancements in the discovery of novel inhibitors for each of these critical targets.

Novel HIV-1 Reverse Transcriptase Inhibitors

HIV-1 Reverse Transcriptase (RT) was one of the first viral enzymes to be targeted by antiretroviral drugs and remains a primary focus of drug discovery efforts.[2] Novel inhibitors are being developed to overcome the limitations of existing Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), particularly drug resistance.

Emerging Classes and Mechanisms of Action

Recent research has focused on the development of second-generation NNRTIs with improved resistance profiles and novel classes of inhibitors that act through distinct mechanisms.[2][3] One promising area is the development of Nucleotide-Competing RT Inhibitors (NcRTIs), which, unlike traditional NNRTIs, compete with the natural nucleotide substrate for binding to the RT active site.[4][5] Another innovative approach involves targeting the RNase H activity of RT, which is essential for the degradation of the viral RNA template during reverse transcription.[6]

Quantitative Data for Novel Reverse Transcriptase Inhibitors

The following table summarizes the in vitro activity of selected novel HIV-1 Reverse Transcriptase inhibitors from recent studies.

| Compound Class | Compound Example | Target | IC50 (nM) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Diarylpyrimidine | 5i3 | RT | - | 1.16 (WT) | >125 | >107759 | [6] |

| Diarylpyrimidine | 5e2 | RT | - | 1.08 (WT) | >125 | >115741 | [6] |

| Indolopyridone | INDOPY-1 | RT (NcRTI) | - | 20-30 | >100 | >3333-5000 | [5] |

| Tricyclic Pyridobenzodiazepinone | Nevirapine Analog | RT | 35-84 | - | - | - | [3] |

WT: Wild-Type HIV-1

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (containing template/primer, dNTPs with DIG-dUTP)

-

Lysis Buffer

-

Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

-

ABTS Substrate Solution

-

Stop Solution

-

Streptavidin-coated 96-well plates

-

Test compounds dissolved in DMSO

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix of the reaction buffer containing the viral template/primer and dNTPs, including DIG-dUTP.

-

Compound Dilution: Serially dilute the test compounds in DMSO and then add them to the reaction mixture. Include a no-inhibitor control (DMSO only) and a positive control inhibitor.

-

Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

-

ELISA Detection:

-

Transfer the reaction products to a streptavidin-coated 96-well plate. The biotinylated primer will bind to the streptavidin.

-

Wash the plate to remove unincorporated dNTPs.

-

Add the Anti-DIG-POD antibody, which will bind to the DIG-labeled dUTP incorporated into the newly synthesized DNA.

-

Wash the plate to remove unbound antibody.

-

Add the ABTS substrate solution. The peroxidase enzyme on the antibody will convert the substrate, resulting in a color change.

-

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Novel HIV-1 Integrase Inhibitors

HIV-1 Integrase (IN) is a key enzyme that facilitates the integration of the viral genome into the host cell's DNA, making it an attractive target for antiretroviral therapy.[7][8] The development of Integrase Strand Transfer Inhibitors (INSTIs) has been a major advancement in HIV treatment.

Emerging Classes and Mechanisms of Action

Current research is focused on developing next-generation INSTIs with improved resistance profiles and exploring novel mechanisms of IN inhibition.[9] This includes the discovery of allosteric inhibitors that bind to sites on the integrase enzyme distinct from the active site, thereby preventing its function.[10] Another area of investigation involves compounds that disrupt the interaction between integrase and host cellular cofactors, such as LEDGF/p75, which are essential for the integration process.

Quantitative Data for Novel Integrase Inhibitors

The following table presents the in vitro activity of selected novel HIV-1 Integrase inhibitors.

| Compound Class | Compound Example | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Pyrido[1,2-a]pyrimidine | Compound 22 | IN | 45 | 58 | >500 | >8.6 | [4] |

| Pyrido[1,2-a]pyrimidine | Compound 27 | IN | 17 | 17 | 60 | 3.5 | [4] |

| Azaindole Carboxylic Acid | Various Analogs | IN | 0.95-7.35 | - | - | - | [2] |

| Non-catalytic site INI | JTP-0157602 | IN (allosteric) | 0.0042 | 0.0023 | 6.823 | 2967 | [10] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)

This protocol describes a non-radioactive method to measure the strand transfer activity of HIV-1 integrase and the inhibitory effect of test compounds.

Materials:

-

Recombinant HIV-1 Integrase

-

Reaction Buffer

-

Donor Substrate (DS) DNA (biotin-labeled)

-

Target Substrate (TS) DNA (with a 3'-end modification, e.g., digoxigenin)

-

Streptavidin-coated 96-well plates

-

HRP-labeled antibody against the TS DNA modification

-

TMB Peroxidase Substrate

-

Stop Solution

-

Test compounds dissolved in DMSO

Procedure:

-

Plate Coating: Coat the streptavidin-coated 96-well plate with the biotin-labeled DS DNA.

-

Integrase Binding: Add the recombinant HIV-1 integrase to the wells, allowing it to bind to the DS DNA.

-

Inhibitor Addition: Add serial dilutions of the test compounds to the wells and incubate.

-

Strand Transfer Reaction: Add the modified TS DNA to initiate the strand transfer reaction. The integrase will catalyze the integration of the DS DNA into the TS DNA.

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add the HRP-labeled antibody, which will bind to the modification on the integrated TS DNA.

-

Wash the plate to remove unbound antibody.

-

Add the TMB substrate. The HRP enzyme will catalyze a color change.

-

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Novel HIV-1 Protease Inhibitors

HIV-1 Protease (PR) is essential for the maturation of infectious virions, making it a critical target for antiretroviral drugs.[11][12] The development of Protease Inhibitors (PIs) has been a cornerstone of HAART.

Emerging Classes and Mechanisms of Action

The primary challenge with existing PIs is the emergence of drug resistance.[13] Research is focused on designing fifth-generation PIs with a high genetic barrier to resistance.[13] These inhibitors are designed to form extensive interactions with the protease active site, including the backbone atoms, making them less susceptible to resistance mutations.[14] Additionally, novel mechanisms are being explored, such as the inhibition of protease dimerization, which is a prerequisite for its enzymatic activity.[14]

Quantitative Data for Novel Protease Inhibitors

The following table summarizes the in vitro activity of selected novel HIV-1 Protease inhibitors.

| Compound Class | Compound Example | Target | Ki (pM) | EC50 (nM) | Reference |

| Darunavir Analog | GRL-02031 | PR | 1.9 | 2.4 | [13] |

| Darunavir Analog | GRL-02131 | PR | 3.2 | 3.1 | [13] |

| Non-peptidic | Tipranavir | PR | - | 30-70 | [15] |

| Peptidomimetic | Darunavir | PR | - | 1-2 | [15] |

Experimental Protocol: HIV-1 Protease Activity Assay (Fluorometric)

This protocol provides a method for screening HIV-1 protease inhibitors using a fluorometric assay.

Materials:

-

Recombinant HIV-1 Protease

-

Assay Buffer

-

Fluorogenic Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

-

Positive Control Inhibitor (e.g., Pepstatin A)

-

96-well black plates

-

Test compounds dissolved in DMSO

Procedure:

-

Reagent Preparation: Prepare working solutions of the HIV-1 protease and the fluorogenic substrate in the assay buffer.

-

Compound Addition: Add serial dilutions of the test compounds to the wells of the 96-well plate. Include a no-inhibitor control and a positive control.

-

Enzyme Addition: Add the HIV-1 protease to each well (except for the no-enzyme control).

-

Incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm). In the absence of an inhibitor, the protease will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Novel HIV-1 Entry and Fusion Inhibitors

Targeting the initial steps of the HIV-1 life cycle, namely viral entry and fusion, offers a distinct advantage by preventing the virus from establishing an infection in the host cell.[16][17]

Emerging Classes and Mechanisms of Action

Novel entry inhibitors are being developed to target different stages of the entry process, including:

-

Attachment Inhibitors: These molecules bind to the viral envelope protein gp120, preventing its initial interaction with the CD4 receptor on the host cell.[17]

-

Co-receptor Antagonists: These compounds block the interaction between gp120 and the co-receptors CCR5 or CXCR4, which is necessary for viral entry.

-

Fusion Inhibitors: These inhibitors, often peptide-based, target the gp41 protein and prevent the conformational changes required for the fusion of the viral and cellular membranes.[9][18]

Quantitative Data for Novel Entry and Fusion Inhibitors

The following table presents the in vitro activity of selected novel HIV-1 entry and fusion inhibitors.

| Compound Class | Compound Example | Target | IC50 (µM) | EC50 (nM) | Reference |

| De Novo Peptide | SQ435 | gp41 | 29.7 | - | [8] |

| PEGylated Peptide | PEG2kC34 | gp41 | - | ~36 | [9] |

| PEGylated Peptide | PEG5kC34 | gp41 | - | ~36 | [9] |

| Small Molecule | BMS-626529 | gp120 | - | low nM | [19] |

Experimental Protocol: HIV-1 Pseudovirus-Based Entry Inhibition Assay

This protocol describes a common and safe method to screen for HIV-1 entry inhibitors using single-cycle infectious pseudoviruses.[11][20][21]

Materials:

-

HIV-1 Env-pseudotyped viruses (expressing the envelope proteins of interest)

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a luciferase reporter gene under the control of the HIV-1 LTR)

-

Cell culture medium

-

Luciferase assay reagent

-

96-well white plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a short period.

-

Virus Infection: Add a standardized amount of the HIV-1 pseudovirus to each well.

-

Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

-

Luciferase Assay:

-

Remove the culture medium.

-

Add the luciferase assay reagent to lyse the cells and provide the substrate for the luciferase enzyme.

-

-

Measurement: Measure the luminescence using a luminometer. The amount of light produced is proportional to the level of viral infection.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.

Visualizing the Research Landscape: Diagrams and Workflows

To further elucidate the complex processes involved in HIV-1 inhibitor research, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: HIV-1 lifecycle with key stages targeted by different classes of antiretroviral inhibitors.

Caption: A generalized workflow for the discovery and development of novel HIV-1 inhibitors.

Caption: Experimental workflow for a pseudovirus-based HIV-1 entry inhibition assay.

Conclusion

The landscape of early-stage HIV-1 inhibitor research is dynamic and promising. Scientists are making significant strides in identifying and characterizing novel compounds with diverse mechanisms of action and improved resistance profiles. The detailed experimental protocols and comparative quantitative data presented in this guide are intended to serve as a valuable resource for the research community, fostering collaboration and accelerating the development of new, more effective therapies to combat the global HIV/AIDS epidemic. Continued innovation in drug design, coupled with robust preclinical and clinical evaluation, will be paramount in realizing the full potential of these next-generation inhibitors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of potent and long-acting HIV-1 fusion inhibitors [ouci.dntb.gov.ua]

- 10. Antiviral Activity and Resistance Profile of the Novel HIV-1 Non-Catalytic Site Integrase Inhibitor JTP-0157602 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hiv.lanl.gov [hiv.lanl.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]

- 14. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Kinetic Characterization of Novel HIV-1 Entry Inhibitors: Discovery of a Relationship between Off-Rate and Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

In Vitro Anti-HIV Activity of S-12a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro anti-HIV activity of the compound S-12a, also identified as (S)-(-)-12a. This compound has emerged as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. This document summarizes the quantitative data on its antiviral efficacy and cytotoxicity, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Data Presentation: Anti-HIV-1 Activity and Cytotoxicity of S-12a

The antiviral activity of S-12a was evaluated against wild-type and various drug-resistant strains of HIV-1. The compound's cytotoxicity was assessed in MT-4 cells. The key parameters reported are the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.

| HIV-1 Strain | EC50 (nM) | CC50 (µM) | SI (Selectivity Index) |

| Wild-Type (WT) | 1.6 | 9.07 | 5822 |

| L100I | - | - | - |

| K103N | - | - | - |

| Y181C | - | - | - |

| E138K | - | - | - |

| Y188L | - | - | - |

| F227L + V106A | - | - | - |

| RES056 | - | - | - |

Data for mutant strains was indicated as being in the low nanomolar or submicromolar range in the source, but specific values were not available in the abstract.[1][2]

Enzymatic Activity

S-12a demonstrates potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme.

| Target | IC50 (nM) |

| HIV-1 Reverse Transcriptase | 9.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of S-12a.

Anti-HIV-1 Assay in MT-4 Cells

This assay determines the ability of a compound to inhibit the cytopathic effect of HIV-1 in the MT-4 human T-cell line.

-

Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at an appropriate density.

-

Compound Dilution: A stock solution of S-12a is serially diluted to obtain a range of concentrations.

-

Infection: The MT-4 cells are infected with the HIV-1 strain of interest in the presence of the various concentrations of S-12a. Control wells with uninfected cells and infected cells without the compound are included.

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for viral replication and cytopathic effects to become apparent (typically 4-5 days).

-

MTT Staining: After incubation, the cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells.

-

Data Analysis: The absorbance of the formazan product is measured using a spectrophotometer. The EC50 value is calculated as the concentration of S-12a that inhibits the HIV-1-induced cytopathic effect by 50%.

Cytotoxicity Assay

This assay evaluates the toxicity of the compound to the host cells.

-

Cell Seeding: MT-4 cells are seeded in 96-well microtiter plates.

-

Compound Addition: Serial dilutions of S-12a are added to the wells. Control wells with cells and no compound are included.

-

Incubation: The plates are incubated under the same conditions as the anti-HIV assay.

-

MTT Staining and Data Analysis: Cell viability is determined using the MTT assay as described above. The CC50 value is calculated as the concentration of S-12a that reduces the viability of uninfected MT-4 cells by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay measures the direct inhibitory effect of the compound on the activity of the HIV-1 RT enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), and the HIV-1 RT enzyme.

-

Inhibitor Addition: S-12a is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated and incubated to allow for DNA synthesis by the RT enzyme.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as incorporation of radiolabeled dNTPs or colorimetric assays.

-

Data Analysis: The IC50 value is determined as the concentration of S-12a that inhibits the activity of the HIV-1 RT enzyme by 50%.

Mandatory Visualizations

Mechanism of Action: Inhibition of HIV-1 Reverse Transcription

The following diagram illustrates the point of intervention of S-12a in the HIV-1 life cycle.

Caption: S-12a inhibits the HIV-1 life cycle at the reverse transcription step.

Experimental Workflow: In Vitro Anti-HIV-1 Assay

The following diagram outlines the workflow for determining the anti-HIV-1 efficacy of S-12a.

Caption: Workflow for determining the EC50 of S-12a against HIV-1.

References

Initial Cytotoxicity Screening of HIV-1 Inhibitor-24: A Technical Overview

This guide provides an in-depth analysis of the initial cytotoxicity screening for the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-24, also identified as compound S-12a. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise summary of the compound's cytotoxic profile, detailed experimental methodologies for its assessment, and a visual representation of the screening workflow.

Data Summary

This compound has been evaluated for its antiretroviral efficacy and its potential for inducing cellular toxicity. The compound demonstrates a favorable selectivity index, indicating a significant window between its therapeutic effect and any cytotoxic impact. Quantitative data from initial screenings are summarized below.

| Parameter | Value | Cell Line | Description | Reference |

| CC₅₀ | 9.07 µM | MT-4 | 50% Cytotoxic Concentration: The concentration at which a 50% reduction in cell viability is observed. | [1][2] |

| EC₅₀ | 1.6 nM | MT-4 | 50% Effective Concentration: The concentration required to achieve 50% of the maximum anti-HIV-1 effect. | [1] |

| IC₅₀ | 9.5 nM | N/A | 50% Inhibitory Concentration: The concentration at which 50% of HIV-1 reverse transcriptase enzyme activity is inhibited. | [1][2] |

| Selectivity Index (SI) | >5668 | MT-4 | The ratio of CC₅₀ to EC₅₀ (calculated as µM/µM), indicating the compound's therapeutic window. |

Experimental Protocols

The determination of the 50% cytotoxic concentration (CC₅₀) is critical in the early stages of antiviral drug development to ensure that the observed antiviral activity is not a byproduct of cell death.[3][4] The protocol detailed below is a standard method for assessing the cytotoxicity of antiviral compounds in a lymphocyte cell line using the MTT assay.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5] These crystals are then dissolved using a solubilizing agent, and the resulting colored solution's absorbance is measured. The intensity of the color is directly proportional to the number of metabolically active (living) cells.

Materials and Reagents

-

Cell Line: MT-4 human T-cell leukemia cell line

-

Compound: this compound (dissolved in DMSO to create a stock solution)

-